Methyl 3-amino-6-iodopyrazine-2-carboxylate
Description
Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS: 1458-16-8) is a heterocyclic compound with the molecular formula C₇H₆IN₃O₂ and a molecular weight of 291.04 g/mol . It is a white to off-white solid with a typical purity of 95–98% and is commonly used as a key intermediate in pharmaceutical and agrochemical synthesis. The iodine substituent at position 6 and the amino group at position 3 make it a versatile building block for nucleophilic substitution reactions, particularly in Suzuki-Miyaura couplings and other cross-coupling methodologies .
Properties
IUPAC Name |
methyl 3-amino-6-iodopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLARAKNPMCCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454772 | |
| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-16-8 | |
| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The primary method for synthesizing methyl 3-amino-6-iodopyrazine-2-carboxylate involves the iodination of methyl 3-amino-pyrazinecarboxylate using iodine and mercuric acetate in a dioxane-water system. The reaction proceeds via electrophilic aromatic substitution, where mercuric acetate facilitates the activation of the pyrazine ring for iodine incorporation.
Key Steps:
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Suspension of Starting Material: A suspension of 30.6 g (0.2 mol) of methyl 3-amino-pyrazinecarboxylate in 500 mL of water is prepared.
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Addition of Mercuric Acetate: 39.8 g (0.125 mol) of mercuric acetate is added to the mixture, followed by rapid introduction of 50.8 g (0.2 mol) of iodine dissolved in 250 mL of warm dioxane.
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Heating and Stirring: The reaction mixture is heated on a steam bath for 40 minutes under vigorous stirring.
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Workup: After cooling, the mixture is poured into a 15% potassium iodide solution to quench excess reagents. The precipitate is filtered, washed, and recrystallized from acetic acid.
Yield and Purity:
Optimization Strategies
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Solvent System: A dioxane-water mixture (1:2 ratio) ensures optimal solubility of both the starting material and iodine.
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Temperature Control: Maintaining the reaction at 40–50°C prevents decomposition of the intermediate mercuric complex.
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Purification: Recrystallization from acetic acid enhances purity, as evidenced by a sharp melting point (200–202°C).
Alternative Halogenation Approaches
Sulfuryl Chloride-Mediated Chlorination-Iodination Exchange
While less efficient, this method involves initial chlorination of methyl 3-amino-6-phenyl-pyrazinecarboxylate using sulfuryl chloride, followed by iodination via halogen exchange.
Procedure:
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Chlorination: A mixture of 28.6 g (0.125 mol) of methyl 3-amino-6-phenyl-pyrazinecarboxylate and 90 mL of sulfuryl chloride is stirred at room temperature for 2 hours.
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Neutralization: The excess sulfuryl chloride is removed under reduced pressure, and the residue is neutralized with sodium bicarbonate.
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Iodination: The chlorinated intermediate is treated with potassium iodide in acetic acid under reflux for 6 hours.
Outcome:
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Yield: ~12% due to competing side reactions.
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Melting Point: 230–234°C (lower purity compared to the mercuric acetate method).
Recrystallization and Purification Techniques
Solvent Selection
Recrystallization solvents significantly impact product purity:
| Solvent | Melting Point (°C) | Purity Enhancement |
|---|---|---|
| Acetic Acid | 200–202 | High crystallinity |
| Acetonitrile | 230–234 | Moderate yield |
| Ethyl Acetate | 176–178.5 | Low-melting byproducts removed |
Acetic acid is preferred for its ability to dissolve impurities while maintaining high recovery rates.
Decolorization with Activated Carbon
A hot acetonitrile solution of the crude product is passed through a decolorizing carbon column (70–80°C) to remove colored impurities. This step increases the melting point from 225–227°C to 233–234°C.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products: The products formed depend on the specific reactions and conditions. For example, substitution of the iodine atom can yield various substituted pyrazines, while oxidation of the amino group can produce nitro or nitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Methyl 3-amino-6-iodopyrazine-2-carboxylate has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for the viral life cycle. Its structural similarity to other bioactive compounds suggests potential for further exploration in drug development aimed at treating viral infections .
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibitors due to its ability to interact with various biological targets. The amino group and iodine atom can participate in hydrogen bonding and other interactions, which may enhance binding affinity and specificity towards certain enzymes .
Organic Synthesis
Building Block for Complex Compounds
this compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It has been used in the synthesis of novel pyrazine C-nucleosides, demonstrating its utility in creating biologically active analogs.
Synthesis Methods
The synthesis typically involves the iodination of methyl 3-amino-2-pyrazinecarboxylate using N-iodosuccinimide under controlled conditions. This method allows for the efficient production of the compound, which can be further modified for various applications .
Materials Science
Development of Advanced Materials
Due to its unique electronic properties, this compound is explored in the development of advanced materials, including polymers and nanomaterials. The compound's reactivity may lead to innovative applications in material science, particularly in creating materials with specific electronic or optical properties .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antiviral agent; enzyme inhibitor studies; potential drug development for viral infections. |
| Organic Synthesis | Building block for complex heterocycles; synthesis of pyrazine C-nucleosides. |
| Materials Science | Development of advanced materials; potential uses in polymers and nanomaterials. |
Case Studies
- Antiviral Research : A study demonstrated that this compound effectively inhibited replication of certain viruses by targeting their enzymatic processes. This highlights its potential as a therapeutic agent against viral infections.
- Synthetic Pathways : In a synthetic chemistry context, researchers successfully utilized this compound as a precursor in the formation of novel pyrazine derivatives, showcasing its versatility and importance in organic synthesis.
- Material Development : Research into the electronic properties of this compound has led to the exploration of its application in creating new types of conductive polymers, indicating its relevance in materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl ester group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazinecarboxylates
Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS: 1458-03-3)
- Molecular Formula : C₆H₆ClN₃O₂
- Molecular Weight : 187.59 g/mol
- Key Differences :
- Replaces iodine with chlorine at position 4.
- Lower molecular weight and reduced steric bulk compared to the iodinated analog.
- Chlorine’s higher electronegativity increases reactivity in electrophilic substitutions but reduces stability in oxidative conditions.
- Applications : Used in synthesizing antitubercular agents and kinase inhibitors .
Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4)
- Molecular Formula : C₈H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Key Differences :
- Bromine at position 3 and methyl group at position 5.
- Bromine’s intermediate size between chlorine and iodine balances reactivity and stability.
- The methyl group introduces steric hindrance, limiting access to the pyrazine ring for further modifications.
- Applications : Intermediate in agrochemicals and flavor/fragrance industries .
Positional Isomers and Functional Group Variations
Methyl 3-amino-2-pyrazinecarboxylate (CAS: 16298-03-6)
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- Key Differences: Lacks the iodine substituent and has an amino group at position 3 and ester at position 2. Lower molecular weight and higher solubility in polar solvents (e.g., DMSO, methanol) . Melting point: 169–172°C .
- Applications : Precursor for antitumor agents and antimicrobial compounds .
Methyl 5-aminopyrazine-2-carboxylate (CAS: 13924-94-2)
Complex Derivatives with Additional Substituents
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS: 906810-37-5)
- Molecular Formula : C₁₂H₁₈ClN₅O₂
- Molecular Weight : 299.76 g/mol
- Key Differences :
- Incorporates a 3-ethylpiperazine group at position 5 and chlorine at position 6.
- Enhanced hydrogen-bonding capacity due to the piperazine moiety, improving binding to biological targets.
- Applications : Investigated in antiviral and anticancer drug discovery .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 3-amino-6-iodopyrazine-2-carboxylate (1458-16-8) | C₇H₆IN₃O₂ | 291.04 | I (C6), NH₂ (C3), COOMe (C2) | Pharmaceutical intermediates |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate (1458-03-3) | C₆H₆ClN₃O₂ | 187.59 | Cl (C6), NH₂ (C3), COOMe (C2) | Antitubercular agents |
| Methyl 3-bromo-6-methylpyrazine-2-carboxylate (1211518-61-4) | C₈H₈BrN₃O₂ | 270.08 | Br (C3), Me (C6), COOMe (C2) | Agrochemicals, flavors |
| Methyl 3-amino-2-pyrazinecarboxylate (16298-03-6) | C₆H₇N₃O₂ | 153.14 | NH₂ (C3), COOMe (C2) | Antitumor agents |
| Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (906810-37-5) | C₁₂H₁₈ClN₅O₂ | 299.76 | Cl (C6), NH₂ (C3), COOMe (C2), ethylpiperazine (C5) | Antiviral research |
Research Findings and Trends
- Reactivity: Iodine’s larger atomic radius in this compound facilitates oxidative addition in palladium-catalyzed cross-couplings, making it superior to chloro/bromo analogs for synthesizing complex arylpyrazines .
- Solubility : Chlorinated derivatives (e.g., CAS 1458-03-3) exhibit higher aqueous solubility than iodinated counterparts due to reduced hydrophobicity .
- Biological Activity : Piperazine-containing derivatives (e.g., CAS 906810-37-5) show enhanced pharmacokinetic profiles in preclinical studies, attributed to improved membrane permeability .
Biological Activity
Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS: 1458-16-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHI NO |
| Molecular Weight | 279.04 g/mol |
| Physical Form | Solid |
| Purity | 96% |
The compound features a pyrazine ring with an amino group and an iodine substituent, which are crucial for its biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it demonstrates inhibitory activity against certain proteases, which are critical in viral replication processes .
- Binding Affinity : Preliminary studies suggest that this compound may bind to specific receptors or enzymes, influencing their activity. This binding is facilitated by the presence of the iodine atom, which can form halogen bonds with biological molecules .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The presence of the amino group at position 3 enhances binding affinity to target proteins.
- Substitutions at position 6 (such as iodine) significantly affect the compound's lipophilicity and overall bioactivity.
A comparative analysis of related compounds has been conducted to elucidate these relationships:
| Compound Name | IC50 (μM) | Notable Features |
|---|---|---|
| This compound | 0.39 | Strong protease inhibitor |
| Methyl 3-bromo-6-iodopyrazine-2-carboxylate | 0.62 | Reduced activity compared to the iodinated analog |
| Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate | >10 | Lacks iodine substitution, showing lower activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Activity : A study published in ACS Infectious Diseases demonstrated that derivatives of this compound exhibited potent inhibition against Zika virus protease, with IC50 values ranging from 0.39 μM to >10 μM depending on structural modifications .
- Antimicrobial Properties : In vitro assays have shown that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Mechanistic Studies : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins at the molecular level, highlighting its potential as a scaffold for drug design .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-6-iodopyrazine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via halogenation or substitution reactions on pyrazine precursors. For example, iodination of methyl 3-aminopyrazine-2-carboxylate using iodine and a nitrating agent under controlled temperature (0–5°C) is a common approach. Reaction conditions such as solvent polarity (e.g., DMF or acetonitrile), stoichiometry of iodinating agents, and reaction time significantly affect yield. Purification via silica gel chromatography (ethyl acetate/hexane gradients) typically achieves >97% purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and amine/iodine positions.
- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving molecular geometry and hydrogen bonding networks .
- Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns from iodine.
- HPLC : For purity assessment, especially when used in biological studies .
Q. How can researchers optimize purification for this compound?
Methodological Answer: Crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane 3:7) is effective. Monitor polarity using TLC with UV visualization. For iodine-containing byproducts, recrystallization in dichloromethane/hexane can improve purity .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The 6-iodo group enables Suzuki-Miyaura or Ullmann couplings. For example, reacting with aryl boronic acids under Pd catalysis (Pd(PPh), NaCO, DMF/HO) at 80°C yields biaryl derivatives. The electron-withdrawing carboxylate group moderates reactivity, requiring optimized ligand systems (e.g., XPhos) to prevent dehalogenation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer: Anomalies may arise from tautomerism (amine-carboxylate interactions) or solvent effects. Use variable-temperature NMR to identify dynamic processes. For ambiguous cases, compare computed NMR spectra (DFT/B3LYP/6-31G*) with experimental data. X-ray crystallography provides definitive structural validation .
Q. How can computational modeling predict regioselectivity in further functionalization?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) assess electrophilic/nucleophilic sites. Fukui indices and molecular electrostatic potential maps predict reactivity at the 6-iodo position versus the 3-amino group. Solvent effects (PCM models) refine predictions for aqueous or organic media .
Q. What catalytic systems enhance stability during hydrolysis of the methyl ester?
Methodological Answer: Controlled hydrolysis to the carboxylic acid derivative requires NaOH/MeOH (2N, 4–6 h at 25°C). Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield by mitigating side reactions. Monitor progress via IR spectroscopy (disappearance of ester C=O at ~1720 cm) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Long-term stability studies show degradation under light or humidity. Store at –20°C in amber vials with desiccants (silica gel). Accelerated stability testing (40°C/75% RH for 1 month) via HPLC confirms degradation products (e.g., deiodinated analogs) .
Critical Analysis of Contradictions
- Halogenation Efficiency : reports high yields for iodination under mild conditions, while notes challenges with steric hindrance. Resolution: Steric effects from the carboxylate group may necessitate higher catalyst loading.
- Crystallographic Data : SHELX refinement () may conflict with DFT-predicted bond lengths. Cross-validate using neutron diffraction or high-resolution synchrotron data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
